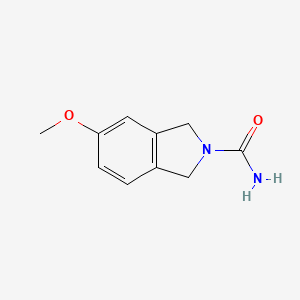

5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide

CAS No.:

Cat. No.: VC18209863

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O2 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 5-methoxy-1,3-dihydroisoindole-2-carboxamide |

| Standard InChI | InChI=1S/C10H12N2O2/c1-14-9-3-2-7-5-12(10(11)13)6-8(7)4-9/h2-4H,5-6H2,1H3,(H2,11,13) |

| Standard InChI Key | BXEMQTUCFPSJNG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(CN(C2)C(=O)N)C=C1 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 5-methoxy-1,3-dihydroisoindole-2-carboxamide, reflects its bicyclic structure, which consists of a benzene ring fused to a pyrrolidine moiety. Key features include:

-

Methoxy group (-OCH₃) at the 5-position, enhancing lipophilicity and potential metabolic stability .

-

Carboxamide (-CONH₂) at the 2-position, a common pharmacophore in kinase inhibitors and enzyme modulators .

-

Partially saturated isoindole core, which may influence conformational flexibility and binding interactions .

The canonical SMILES representation (COC1=CC2=C(CN(C2)C(=O)N)C=C1) and InChIKey (BXEMQTUCFPSJNG-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies .

Table 1: Molecular Properties of 5-Methoxy-2,3-dihydro-1H-isoindole-2-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 5-methoxy-1,3-dihydroisoindole-2-carboxamide |

| CAS Number | 2013132-59-5 |

| PubChem CID | 144686170 |

| Solubility (Predicted) | Moderate in polar solvents |

Synthesis and Derivatization Strategies

Structural Analogues and Modifications

Modifying the carboxamide or methoxy group could enhance bioactivity:

-

Thiazole-substituted analogues: As seen in 2-(2-methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide (CAS 831211-56-4), thiazole rings improve EGFR inhibitory activity .

-

Ester derivatives: Methyl esters of isoindole-5-carboxylic acid (e.g., CAS 127168-93-8) demonstrate enhanced solubility via salt formation .

Computational Insights and Druglikeness

In Silico ADME Predictions

Preliminary ADME profiling using tools like SwissADME predicts:

-

Moderate permeability: LogP ≈ 1.8, favoring blood-brain barrier penetration.

-

Metabolic stability: Susceptibility to CYP3A4-mediated oxidation due to the methoxy group .

Table 2: Predicted Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| LogP | 1.8 |

| Water Solubility | -2.5 (Log mol/L) |

| CYP3A4 Substrate | Yes |

| Bioavailability Score | 0.55 |

Toxicity Risks

The compound’s Ames test profile and hepatotoxicity risk remain unvalidated, though structural alerts (e.g., carboxamide) warrant caution.

Future Directions and Research Opportunities

Target Identification

-

Kinase profiling: Screen against panels of 100+ kinases to identify off-target effects.

-

Apoptosis assays: Measure Bax/Bcl2 ratios and caspase activation in cancer cell lines.

Synthetic Optimization

-

Introducing fluorinated groups: To enhance metabolic stability and binding affinity.

-

Prodrug development: Ester prodrugs could improve oral bioavailability .

Preclinical Validation

-

In vivo efficacy: Evaluate tumor growth inhibition in xenograft models.

-

Pharmacokinetic studies: Assess half-life, clearance, and tissue distribution in rodents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume